molecular formula C5H3N3O B2646359 2-Pyrazinecarbonitrile, 4,5-dihydro-5-oxo- CAS No. 134510-05-7

2-Pyrazinecarbonitrile, 4,5-dihydro-5-oxo-

Cat. No.: B2646359
CAS No.: 134510-05-7
M. Wt: 121.099
InChI Key: FBBKFQQRDQALLM-UHFFFAOYSA-N
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Description

2-Pyrazinecarbonitrile, 4,5-dihydro-5-oxo- is a heterocyclic organic compound with the molecular formula C5H3N3O It is known for its unique structure, which includes a pyrazine ring with a nitrile group and a ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyrazinecarbonitrile, 4,5-dihydro-5-oxo- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-cyanopyrazine with reducing agents to form the desired compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon (Pd/C) to facilitate the reduction process .

Industrial Production Methods

Industrial production of 2-Pyrazinecarbonitrile, 4,5-dihydro-5-oxo- may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Pyrazinecarbonitrile, 4,5-dihydro-5-oxo- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various pyrazine derivatives with altered functional groups, which can be further utilized in different applications .

Scientific Research Applications

2-Pyrazinecarbonitrile, 4,5-dihydro-5-oxo- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Pyrazinecarbonitrile, 4,5-dihydro-5-oxo- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit microbial growth by interfering with essential metabolic pathways in bacteria .

Comparison with Similar Compounds

Similar Compounds

    2-Cyanopyrazine: Similar in structure but lacks the ketone group.

    4,5-Dihydro-2-pyrazinecarbonitrile: Similar but without the ketone group.

    5-Oxo-4,5-dihydropyrazine-2-carbonitrile: Another closely related compound.

Uniqueness

2-Pyrazinecarbonitrile, 4,5-dihydro-5-oxo- is unique due to its combination of a nitrile group and a ketone group within the pyrazine ring. This unique structure imparts specific chemical reactivity and potential biological activities that are not observed in its analogs .

Properties

IUPAC Name

6-oxo-1H-pyrazine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3N3O/c6-1-4-2-8-5(9)3-7-4/h2-3H,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBBKFQQRDQALLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CC(=O)N1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

121.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134510-05-7
Record name 5-oxo-4,5-dihydropyrazine-2-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A stirred suspension of 5-carbamoylpyrazin-2-one (Chem. Pharm. Bull., 1980, 28, 3057; 0.28 g) in dry 1,4-dioxane (5 ml) was cooled to 5° C. prior to adding dry pyridine (0.65 ml). Trifluoroacetic anhydride (0.3 ml) was added dropwise and the reaction mixture allowed to warm to 10° C. After stirring at room temperature for 1 hour the reaction mixture became a slurry and additional trifluoroacetic anhydride (0.25 ml) and pyridine (0.5 ml) was added to give a brown solution. After an additional 1 hour at 10° C. the reaction mixture was added dropwise to methanol and the reaction mixture evaporated under reduced pressure to give a brown gum. The gum was treated with brine and extracted with ethylacetate. The organic phase was washed with dilute hydrochloric acid, brine and dried with sodium sulphate and evaporated under reduce pressure to give an oil that solidified upon scratching to give 5-cyanopyrazin-2-one as a brown solid.
Quantity
0.28 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.65 mL
Type
reactant
Reaction Step Two
Quantity
0.3 mL
Type
reactant
Reaction Step Three
Quantity
0.25 mL
Type
reactant
Reaction Step Four
Quantity
0.5 mL
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

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